2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid
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Overview
Description
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid is a synthetic organic compound that belongs to the class of alkylbenzene sulfonates. This compound is characterized by its long alkyl chain and a sulfonic acid group attached to a benzene ring. It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid typically involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. The reaction is carried out under controlled temperatures to ensure the formation of the desired sulfonic acid group . The process can be summarized as follows:
Alkylation: Benzene is alkylated with dodecyl chloride in the presence of a catalyst such as aluminum chloride to form dodecylbenzene.
Sulfonation: Dodecylbenzene is then sulfonated using sulfuric acid or oleum to introduce the sulfonic acid group, resulting in dodecylbenzene sulfonic acid.
Amination: The sulfonic acid derivative is further reacted with octylamine to introduce the octylamino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Nitrated or halogenated benzene derivatives.
Scientific Research Applications
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better mixing of immiscible substances. It interacts with cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the octylamino group.
Sodium dodecylbenzenesulfonate: A common surfactant used in detergents.
Linear alkylbenzene sulfonates: A class of compounds with varying alkyl chain lengths and sulfonic acid groups.
Uniqueness
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid is unique due to the presence of the octylamino group, which enhances its surfactant properties and makes it suitable for specialized applications in scientific research and industry .
Properties
CAS No. |
64844-43-5 |
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Molecular Formula |
C26H47NO3S |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
2-[12-(octylamino)dodecyl]benzenesulfonic acid |
InChI |
InChI=1S/C26H47NO3S/c1-2-3-4-5-13-18-23-27-24-19-14-11-9-7-6-8-10-12-15-20-25-21-16-17-22-26(25)31(28,29)30/h16-17,21-22,27H,2-15,18-20,23-24H2,1H3,(H,28,29,30) |
InChI Key |
WZLGDIBAJPTFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
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